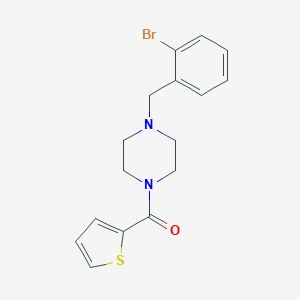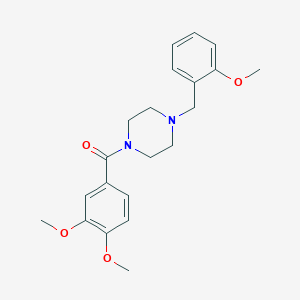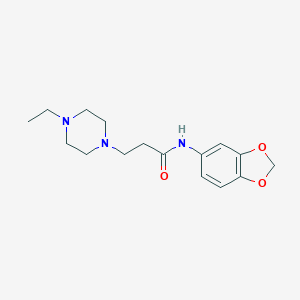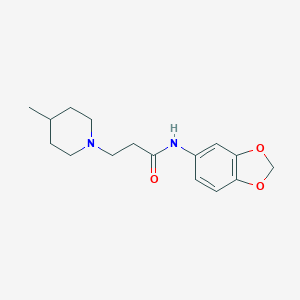
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as CPP or CPP-109, is a chemical compound that has gained attention in the scientific community due to its potential as a treatment for addiction. CPP-109 is a derivative of a compound called vigabatrin, which is used to treat epilepsy. However, CPP-109 has been found to have a unique mechanism of action that makes it a promising candidate for treating addiction.
Mecanismo De Acción
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 works by inhibiting an enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme breaks down GABA, a neurotransmitter that plays a role in regulating reward and motivation pathways in the brain. By inhibiting GABA transaminase, N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 increases GABA levels in the brain, which may reduce drug craving and reward-seeking behavior.
Biochemical and Physiological Effects
In addition to its effects on GABA levels, N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 has been shown to alter the activity of several other neurotransmitters, including dopamine, serotonin, and glutamate. These changes may contribute to its anti-addictive effects. N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 has also been found to have anxiolytic and anticonvulsant properties, which may make it useful for treating anxiety and seizure disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 is that it has been well-studied in both animal models and humans, so there is a wealth of data available on its pharmacology and safety. However, one limitation is that it has not yet been approved for clinical use, so researchers must obtain special permission to use it in their experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109. One area of interest is its potential for treating other types of addiction, such as opioid addiction. Another direction is to investigate the optimal dosing and administration of N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 for maximum efficacy and safety. Finally, researchers may explore the use of N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 in combination with other drugs or behavioral therapies to enhance its anti-addictive effects.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 4-methylpiperidine to form N-(4-chlorobenzoyl)-4-methylpiperidine. This compound is then reacted with 3-bromopropionyl chloride to form N-(4-chlorobenzoyl)-3-(4-methylpiperidin-1-yl)propanamide. Finally, the 4-chlorobenzoyl group is removed using sodium hydroxide to yield N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 has been studied extensively for its potential as a treatment for addiction, particularly for cocaine and alcohol addiction. In preclinical studies, N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Clinical trials in humans have also shown promise, with one study finding that N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 reduced cocaine use in treatment-resistant cocaine addicts.
Propiedades
Nombre del producto |
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide |
|---|---|
Fórmula molecular |
C15H21ClN2O |
Peso molecular |
280.79 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C15H21ClN2O/c1-12-6-9-18(10-7-12)11-8-15(19)17-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19) |
Clave InChI |
SBDBWDDRUWOMBR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)
![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)



![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)




